[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride
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Overview
Description
[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a methanesulfonyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with [(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride.
Methanesulfonyl derivatives: Compounds containing the methanesulfonyl group, such as methanesulfonyl chloride and methanesulfonamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methanesulfonyl group. This unique structure contributes to its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C6H13ClN2O3S |
Molecular Weight | 210.7 g/mol |
CAS Number | 71757008 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The methanesulfonyl group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules. This interaction can modulate enzyme activity, leading to various biological effects, including enzyme inhibition and receptor modulation .
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several key enzymes involved in metabolic processes. For instance, it has been studied as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in immune regulation and cancer progression.
Table 1: Enzyme Inhibition Studies
Receptor Binding
The compound has also been investigated for its binding affinity to various receptors, which may contribute to its pharmacological profile. Its ability to modulate receptor activity suggests potential therapeutic applications in conditions such as cancer and autoimmune diseases.
Case Studies
Several studies have explored the biological efficacy of this compound in vitro and in vivo.
Study 1: IDO1 Inhibition
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their IDO1 inhibitory activity. The most potent derivative demonstrated an IC50 value of 35 nM, indicating strong inhibition compared to control compounds .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound. The compound was tested against various cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The study suggested that the compound's mechanism involves apoptosis induction through caspase activation .
Properties
Molecular Formula |
C6H15ClN2O2S |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
[(2S)-1-methylsulfonylpyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-4-2-3-6(8)5-7;/h6H,2-5,7H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
MLKUUPJOQAHAJK-RGMNGODLSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC[C@H]1CN.Cl |
Canonical SMILES |
CS(=O)(=O)N1CCCC1CN.Cl |
Origin of Product |
United States |
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